(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine hydrochloride
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Overview
Description
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine hydrochloride: is a chemical compound with the molecular formula C6H11F2N·HCl It is a cyclopropyl derivative featuring two fluorine atoms and a dimethyl group on the cyclopropane ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of suitable precursors followed by the introduction of the fluorine atoms and the methanamine group. One common method involves the reaction of a cyclopropane derivative with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of bases or acids to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated cyclopropyl ketones, while substitution reactions can produce a variety of substituted cyclopropyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: It can be used in the design and synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, agrochemicals, and other specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and lipophilicity .
Mechanism of Action
The mechanism of action of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the cyclopropyl ring contribute to its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of its target, leading to various biological effects .
Comparison with Similar Compounds
- (2,2-Difluoroethyl)amine hydrochloride
- (2,2-Difluoropropyl)amine hydrochloride
- (2,2-Difluorobutyl)amine hydrochloride
Comparison: Compared to these similar compounds, (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine hydrochloride is unique due to its cyclopropyl ring and the presence of two fluorine atoms. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2,2-difluoro-3,3-dimethylcyclopropyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(2)4(3-9)6(5,7)8;/h4H,3,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORNPLJLHKBIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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